molecular formula C11H7ClO5 B13709323 6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B13709323
M. Wt: 254.62 g/mol
InChI Key: SYMHUWGEDWKHKT-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative characterized by a chlorine atom at position 6, a methoxy group at position 7, and a carboxylic acid moiety at position 3. Coumarins are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their fluorescence, bioavailability, and bioactivity .

Properties

Molecular Formula

C11H7ClO5

Molecular Weight

254.62 g/mol

IUPAC Name

6-chloro-7-methoxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H7ClO5/c1-16-9-4-8-5(3-7(9)12)2-6(10(13)14)11(15)17-8/h2-4H,1H3,(H,13,14)

InChI Key

SYMHUWGEDWKHKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Coumarin-3-carboxylic Acids

Coumarin-3-carboxylic acids, including substituted analogs like 6-chloro-7-methoxy derivatives, are typically synthesized via the Knoevenagel condensation of salicylaldehyde derivatives with active methylene compounds such as malonate esters or ethyl acetoacetate, followed by hydrolysis and oxidation steps.

  • Step 1: Knoevenagel Condensation
    Salicylaldehyde derivatives bearing the desired substitutions (e.g., 6-chloro and 7-methoxy groups) are reacted with diethyl malonate or ethyl acetoacetate in the presence of a base such as piperidine or L-proline. This step forms ethyl coumarin-3-carboxylates or related intermediates.
  • Step 2: Hydrolysis
    The ester group is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the free coumarin-3-carboxylic acid.
  • Step 3: Purification
    The product is purified by recrystallization or chromatographic methods to obtain the desired substituted coumarin acid.

This general approach is supported by multiple studies reporting yields ranging from 73% to 99% for various substituted coumarin-3-carboxylic acids, indicating a robust and efficient synthetic route.

Specific Synthesis of 6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid

While direct literature specifically naming the 6-chloro-7-methoxy derivative is limited, closely related analogs such as 6-chloro-2-oxo-2H-chromene-3-carboxylic acid and 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid have been synthesized following the classical literature procedures cited in recent photoredox catalysis studies.

  • The 6-chloro-2-oxo-2H-chromene-3-carboxylic acid was obtained as a yellow solid in 89% yield following literature procedures involving Knoevenagel condensation and subsequent purification.
  • The 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid was similarly synthesized as a white solid in 64% yield via the same method.

By analogy, the 6-chloro-7-methoxy derivative can be synthesized by starting with 6-chloro-7-methoxysalicylaldehyde in the Knoevenagel condensation with diethyl malonate or ethyl acetoacetate, followed by hydrolysis to the carboxylic acid.

Detailed Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description Typical Yield
1. Knoevenagel Condensation 6-chloro-7-methoxysalicylaldehyde, diethyl malonate or ethyl acetoacetate, piperidine or L-proline, ethanol or solvent-free, 50–120 °C, microwave or reflux Formation of ethyl 6-chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylate intermediate 73–99% (varies with conditions)
2. Hydrolysis Sodium hydroxide (NaOH), aqueous ethanol or water, reflux Conversion of ester to 6-chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid 80–95%
3. Purification Recrystallization or silica gel chromatography (n-hexane:ethyl acetate) Isolation of pure acid as solid (yellow or white) -

This procedure is consistent with eco-friendly and efficient methods reported in recent reviews, including microwave-assisted synthesis and solvent-free protocols that enhance yield and reduce reaction time.

Alternative and Green Chemistry Approaches

Recent advances emphasize green chemistry approaches for coumarin derivatives:

  • Microwave Irradiation: Accelerates Knoevenagel condensation and hydrolysis, reducing reaction time from hours to minutes with high yields (up to 99%).
  • Solvent-Free Conditions: Use of neat reagents or minimal solvent reduces environmental impact and simplifies workup.
  • Biodegradable Catalysts: Use of catalysts like choline chloride in aqueous media for the condensation step has been demonstrated to be effective and environmentally benign.
  • Nanoparticle Catalysts: MgFe2O4 nanoparticles have been used to catalyze coumarin ester synthesis with high yields (88–93%).

These methods can be adapted for the synthesis of 6-chloro-7-methoxy derivatives by employing the appropriately substituted salicylaldehyde starting material.

Analytical and Characterization Data

Synthesized 6-chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is typically characterized by:

  • Melting point: Yellow solid, melting point consistent with literature analogs (data varies by substitution).
  • NMR Spectroscopy: Proton and carbon NMR confirm substitution pattern and chromene structure.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the compound.
  • Elemental Analysis: Matches calculated values for C, H, O, Cl content.
  • Purity: Confirmed by chromatographic techniques such as HPLC or TLC.

Summary Table of Preparation Methods for 6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid and Related Compounds

Compound Starting Material Key Reagents Method Highlights Yield Range Reference
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid 6-chlorosalicylaldehyde Diethyl malonate, piperidine, NaOH Knoevenagel condensation, hydrolysis 89%
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid 7-methoxysalicylaldehyde Diethyl malonate, piperidine, NaOH Knoevenagel condensation, hydrolysis 64%
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (by analogy) 6-chloro-7-methoxysalicylaldehyde Diethyl malonate, piperidine or L-proline, NaOH Knoevenagel condensation, hydrolysis, microwave or solvent-free possible 73–99% (expected)

Chemical Reactions Analysis

6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as pancreatic lipase, which is involved in the digestion of dietary fats . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Substitution at Position 7: Methoxy vs. Hydroxy vs. Alkoxy Groups

The substituent at position 7 significantly influences electronic properties, solubility, and biological interactions:

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Properties/Applications References
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid -OH C₁₀H₅ClO₅ 240.60 Higher acidity due to phenolic -OH; potential for hydrogen bonding
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (Target) -OCH₃ C₁₁H₇ClO₅ 254.63* Increased lipophilicity vs. -OH; enhanced membrane permeability
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid -OCH₂CH₃ C₁₂H₁₀O₅ 234.20 Extended alkyl chain improves solubility in organic solvents
6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic acid -O(CH₂)₃CH₃ C₁₄H₁₃BrO₅ 341.16 Bulkier alkoxy groups may reduce crystallinity

Notes:

  • The methoxy group (-OCH₃) in the target compound likely enhances metabolic stability compared to the hydroxy analog .
  • Ethoxy and butoxy derivatives exhibit progressively higher logP values, favoring lipid bilayer penetration .

Substitution at Position 6: Chloro vs. Bromo vs. Nitro

Electron-withdrawing groups at position 6 modulate electronic density and reactivity:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Properties/Applications References
6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (Target) -Cl C₁₁H₇ClO₅ 254.63* Moderate electron-withdrawing effect; balances reactivity and stability
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid -Br C₁₁H₇BrO₄ 283.07 Larger atomic radius enhances halogen bonding; used in fluorescent probes
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid -NO₂ C₁₀H₅NO₆ 235.15 Strong electron-withdrawing effect; may increase photostability

Notes:

  • Bromo-substituted coumarins (e.g., 6-bromo-4-methyl analog) show utility in X-ray crystallography due to heavy atom effects .
  • Nitro groups can introduce toxicity concerns, limiting pharmaceutical applications despite their stability .

Additional Substituents and Fused Ring Systems

Modifications beyond positions 6 and 7 alter steric and electronic profiles:

Compound Name Additional Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid Fused naphthalene ring C₁₄H₈O₄ 240.21 Extended conjugation enhances fluorescence; used in optoelectronics
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid -CH₃ (positions 4, 7) C₁₂H₉ClO₄ 252.65 Methyl groups increase hydrophobicity; potential for CNS targeting
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid -CH₃ (position 4), -OH (position 7) C₁₁H₈O₅ 220.18 Steric hindrance from -CH₃ may reduce enzymatic degradation

Notes:

  • Benzo[f]chromene derivatives exhibit bathochromic shifts in UV-Vis spectra due to π-extension .
  • Dimethyl substitution at positions 4 and 7 (e.g., 6-chloro-4,7-dimethyl analog) improves thermal stability .

Biological Activity

6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H7ClO3
  • Molecular Weight : Approximately 210.61 g/mol
  • Melting Point : 244 - 246 °C
  • Structure : The chromene structure includes a benzopyran ring system with chloro and methoxy substituents that influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds within the chromene family, including 6-chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may interact with microbial targets, potentially leading to inhibition of growth in various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
6-Chloro-7-methoxy-2H-chromene-3-carboxylic acidStaphylococcus aureusTBD
7-Methoxy-coumarinE. coli32 µg/mL
6-Chloro-2H-chromene-3-carboxylic acidMRSATBD

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes, including but not limited to:

  • Acetylcholinesterase (AChE) : Inhibitory activities have been noted in studies involving similar chromene derivatives, suggesting that 6-chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid may also exhibit AChE inhibition.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
Tacrine DerivativesAChE0.08 - 26.65
6-Chloro-7-methoxy-2H-chromene-3-carboxylic acidAChE (Predicted)TBD

Anti-inflammatory Properties

The compound's structural features suggest it may modulate biochemical pathways involved in inflammation. Interaction studies indicate potential binding affinity with inflammatory mediators.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of several chromene derivatives against a range of bacterial strains, including MRSA and E. coli. The results indicated that derivatives with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .
  • Enzyme Interaction Studies :
    Research focusing on the interaction between chromene compounds and AChE revealed that certain derivatives could inhibit enzyme activity significantly, leading to implications for neuroprotective applications .
  • Therapeutic Applications :
    The versatility of 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid positions it as a candidate for further research in treating conditions such as neurodegenerative diseases and infections due to its multifaceted biological activities .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid?

The compound is typically synthesized via condensation reactions. A common method involves reacting substituted benzaldehyde derivatives (e.g., 4-hydroxy-5-chloro-6-methoxybenzaldehyde) with Meldrum's acid in ethanol under reflux, catalyzed by piperidine and acetic acid. Post-reaction, the product is crystallized using ethyl acetate/hexane mixtures for purification . Modifications may include introducing chloro and methoxy groups at specific positions via electrophilic substitution or halogenation during precursor synthesis.

Q. How is the structural confirmation of this compound achieved experimentally?

Structural characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Key peaks include the methoxy proton (~δ 3.8–4.0 ppm) and carbonyl carbons (δ 160–170 ppm). The chloro substituent’s electronic effects downfield-shift adjacent aromatic protons .
  • X-ray crystallography : Resolves the chromene core’s bicyclic structure and substituent orientations, as demonstrated for analogous 7-methoxy derivatives .
  • HRMS : Validates the molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the solubility and purification challenges for this compound?

The carboxylic acid group enhances polarity, making it sparingly soluble in non-polar solvents (e.g., hexane) but moderately soluble in DMSO, methanol, or chloroform. Purification often requires recrystallization or column chromatography (silica gel, DCM/MeOH eluent). Impurities from incomplete halogenation or ester hydrolysis intermediates may necessitate gradient elution .

Advanced Research Questions

Q. How do substituent modifications at the 6- and 7-positions influence biological activity?

Substituents critically modulate bioactivity:

  • 6-Chloro : Enhances antibacterial potency by increasing lipophilicity and membrane penetration, as seen in 6,8-dichloro analogs .
  • 7-Methoxy : Stabilizes the chromene ring and may interact with enzymatic active sites (e.g., topoisomerase inhibition in anticancer studies) .
  • 3-Carboxylic acid : Facilitates salt formation or coordination with metal ions in antimicrobial complexes . Comparative studies of derivatives like 6-bromo-4-methyl analogs show reduced activity when bulky groups hinder target binding .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Contradictions in NMR shifts or coupling constants often arise from:

  • Tautomerism : The 2-oxo group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize the dominant form .
  • Dynamic effects : Rotameric states of substituents (e.g., methoxy groups) can split signals. Variable-temperature NMR or 2D-COSY helps resolve overlaps .
  • Impurity artifacts : Trace solvents (e.g., ethyl acetate) may mimic substituent peaks. Compare with pure solvent blanks .

Q. What strategies optimize the synthesis yield of halogenated chromene derivatives?

Key optimizations include:

  • Reagent stoichiometry : Excess Meldrum's acid (1.2–1.5 eq.) drives condensation to completion .
  • Halogenation timing : Introducing chloro groups at the benzaldehyde precursor stage minimizes side reactions during cyclization .
  • Catalyst selection : Piperidine/acetic acid systems outperform other bases (e.g., K2CO3) in minimizing ester hydrolysis .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

Q. How can computational methods aid in designing derivatives with enhanced bioactivity?

  • Docking studies : Predict interactions with targets like bacterial DNA gyrase or cancer-related kinases. For example, the 3-carboxylic acid group in 6-chloro derivatives shows strong hydrogen bonding with ATP-binding pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. Br) with antibacterial IC50 values. Chloro groups typically outperform bromo due to optimal size and electronegativity .

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